molecular formula C10H8BrClN2 B3289510 6-Bromo-2-chloro-8-methylquinolin-5-amine CAS No. 858467-33-1

6-Bromo-2-chloro-8-methylquinolin-5-amine

Cat. No.: B3289510
CAS No.: 858467-33-1
M. Wt: 271.54 g/mol
InChI Key: IESCCEPXQQOHNG-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-methylquinolin-5-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .

Preparation Methods

The synthesis of 6-Bromo-2-chloro-8-methylquinolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline precursor, followed by amination. The reaction conditions often involve the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Bromo-2-chloro-8-methylquinolin-5-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Bromo-2-chloro-8-methylquinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-methylquinolin-5-amine involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific pathways and molecular targets may vary depending on the biological activity being studied.

Comparison with Similar Compounds

6-Bromo-2-chloro-8-methylquinolin-5-amine can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

6-bromo-2-chloro-8-methylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-5-4-7(11)9(13)6-2-3-8(12)14-10(5)6/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESCCEPXQQOHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2)Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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